tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate
Overview
Description
“tert-Butyl carbamate” is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .
Synthesis Analysis
“tert-Butyl carbamate” is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .
Molecular Structure Analysis
The molecular formula of “tert-Butyl carbamate” is C5H11NO2 . The IUPAC name is tert-butyl carbamate .
Chemical Reactions Analysis
“tert-Butyl carbamate” is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .
Physical And Chemical Properties Analysis
“tert-Butyl carbamate” is a white to pale yellow or pale pink crystalline powder . It is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water .
Scientific Research Applications
Enantioselective Synthesis of Carbocyclic Analogues
tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate is a crucial intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. The crystal structure of this compound reveals its importance in the accurate substitution of the cyclopentane ring, resembling the structure in β-2-deoxyribosylamine (Ober, Marsch, Harms, & Carell, 2004).
Synthesis of Biologically Active Compounds
This compound serves as an important intermediate in synthesizing various biologically active compounds, such as omisertinib (AZD9291). A rapid synthetic method was established for this compound, optimizing the synthesis process and achieving an 81% total yield over three steps (Zhao, Guo, Lan, & Xu, 2017).
Stereochemistry Control in Synthesis
An efficient stereoselective route for preparing six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate was developed, starting from simple 3-cyclohexene-1-carboxylic acid. This process demonstrates the control of stereochemistry at critical centers via Mitsunobu reaction and base-catalyzed epimerization, providing a scalable route for these stereoisomers (Wang, Ma, Reddy, & Hu, 2017).
Deprotection and Acylation Studies
In studies of penta-N-protected polyamide derivatives, tert-butyl N-{9-allyl-16-azido-13-(trifluoroacetyl)-4-[2-(trimethylsilyl)ethylsulfonyl]-4,9,13-triazahexadecyl]carbamate, selective deprotection and acylation reactions were performed. This process highlights the compound's versatility in chemical transformations, providing insight into the synthesis of complex molecules (Pak & Hesse, 1998).
NMR Tag in Protein Research
O-tert-Butyltyrosine, a derivative, was used as an NMR tag for high-molecular-weight systems and for measuring submicromolar ligand binding affinities. The tert-butyl group's singlet resonance in NMR spectra makes it an excellent tag for protein research, allowing observations even in large protein complexes like the DnaB hexamer (Chen et al., 2015).
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[(1R,3R)-3-aminocyclopentyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBVMVTUWHCOHX-HTQZYQBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@H](C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1009075-44-8 | |
Record name | tert-butyl n-[(1r,3r)-3-aminocyclopentyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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